molecular formula C8H14NO5PS B1679389 Ristianol phosphate CAS No. 78092-66-7

Ristianol phosphate

Cat. No.: B1679389
CAS No.: 78092-66-7
M. Wt: 267.24 g/mol
InChI Key: CMJVTGWDYPQSTL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of ristianol phosphate involves the use of specific reagents and conditions to ensure high yield and purity. The process typically includes the preparation of a mother liquor solution, followed by the addition of solvents and reagents to achieve the desired concentration and formulation .

Chemical Reactions Analysis

Types of Reactions: Ristianol phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield phosphoric acid derivatives, while reduction reactions can produce various phosphine compounds .

Comparison with Similar Compounds

  • Bisphosphonates (e.g., alendronate, zoledronate)
  • Phosphinates (e.g., dimethylphosphinate)
  • Phosphonates (e.g., glyphosate)

Properties

CAS No.

78092-66-7

Molecular Formula

C8H14NO5PS

Molecular Weight

267.24 g/mol

IUPAC Name

phosphoric acid;2-(pyridin-4-ylmethylsulfanyl)ethanol

InChI

InChI=1S/C8H11NOS.H3O4P/c10-5-6-11-7-8-1-3-9-4-2-8;1-5(2,3)4/h1-4,10H,5-7H2;(H3,1,2,3,4)

InChI Key

CMJVTGWDYPQSTL-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CSCCO.OP(=O)(O)O

Canonical SMILES

C1=CN=CC=C1CSCCO.OP(=O)(O)O

Appearance

Solid powder

Key on ui other cas no.

78092-66-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ristianol phosphate;  CP 48,867-9;  CP-48,867-9.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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